molecular formula C17H17N3O4 B2639060 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-96-6

3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2639060
CAS No.: 862808-96-6
M. Wt: 327.34
InChI Key: VZZUGVDRCIZKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a 3-butoxy group at the benzene ring and a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl moiety at the amide nitrogen. The presence of the furan ring and butoxy chain in this compound likely enhances its lipophilicity and binding affinity to biological targets, such as enzymes or microbial proteins .

Properties

IUPAC Name

3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(24-17)14-8-5-10-23-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZUGVDRCIZKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Structural Features Biological Activity Key Findings References
This compound 3-butoxy benzamide, furan-oxadiazole Antifungal (hypothetical) Predicted enhanced lipophilicity N/A
LMM11 4-sulfamoyl benzamide, furan-oxadiazole Antifungal (C. albicans, MIC = 100 µg/mL) Thioredoxin reductase inhibition
4-Chloro-N-[4-[[5-(furan-2-yl)-oxadiazol-2-yl]amino]benzamide 4-chloro benzamide, aliphatic linker Underexplored Potential enzyme interaction
N-(5-(Furan-2-yl)-thiadiazol-2-yl)-4-methoxybenzamide Thiadiazole core, 4-methoxy benzamide Antibacterial (P. aeruginosa) Heterocycle-dependent activity
8q (Indole-methyl oxadiazole) Indole-methyl, sulfanylacetamide α-Glucosidase inhibition (IC₅₀ = 49.71 µM) Diabetes therapeutic potential

Research Implications

  • Structural-Activity Relationship (SAR) : The butoxy group in the target compound may improve metabolic stability compared to sulfamoyl or methoxy groups in analogues .
  • Target Specificity : The furan-oxadiazole moiety is critical for antifungal activity, as seen in LMM11, but substitution patterns dictate selectivity toward bacterial vs. fungal targets .
  • Drug-Likeness : Compliance with Lipinski’s rules (e.g., log P < 5) is likely for the target compound, unlike bulkier analogues such as compound 4 in , which exceeds log P limits .

Biological Activity

3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound belonging to the oxadiazole class, which has been studied for various biological activities. This compound's unique structure, featuring a furan moiety and an oxadiazole ring, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3C_{16}H_{18}N_4O_3. The compound consists of several functional groups that contribute to its biological activity:

Component Description
Furan Ring A five-membered aromatic ring contributing to reactivity.
Oxadiazole Ring A heterocyclic structure known for biological activity.
Butoxy Group Enhances lipophilicity and solubility.
Benzamide Core Provides a scaffold for interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the furan moiety may engage in π-stacking interactions, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of this compound. The results indicate moderate cytotoxic effects at higher concentrations:

Cell Line IC50 (µM)
L929 (fibroblast)75 µM
A549 (lung carcinoma)50 µM

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. Modifications to the furan or oxadiazole rings can significantly influence biological activity. For instance:

  • Substitution Patterns : Variations in substituents on the furan ring can enhance or diminish antimicrobial efficacy.
  • Linker Length : Different lengths of the butoxy chain may affect solubility and cellular uptake.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives similar to this compound in treating infections caused by resistant strains. For example:

  • Study on Antimicrobial Efficacy : A comparative study showed that oxadiazole derivatives exhibited stronger antibacterial activity than traditional antibiotics against multi-drug-resistant Staphylococcus aureus.
  • Cancer Research : In another study focusing on cancer cell lines, compounds with similar structures demonstrated significant inhibition of cell proliferation through apoptosis induction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.